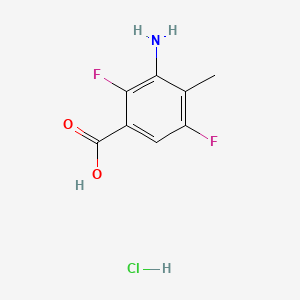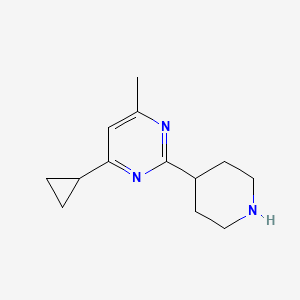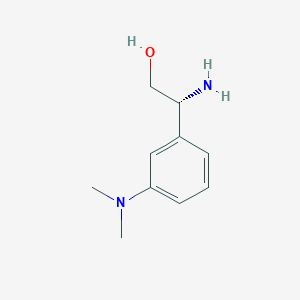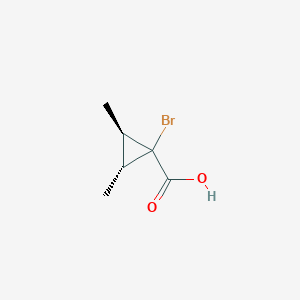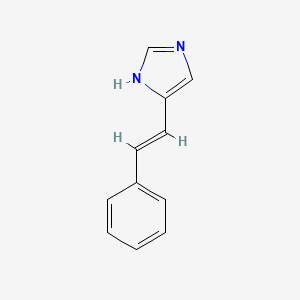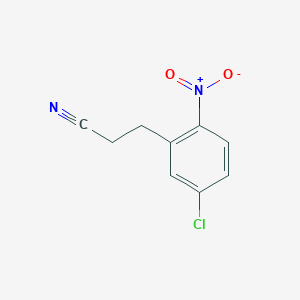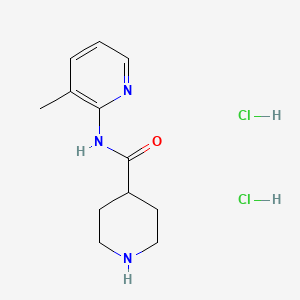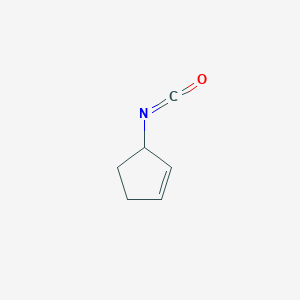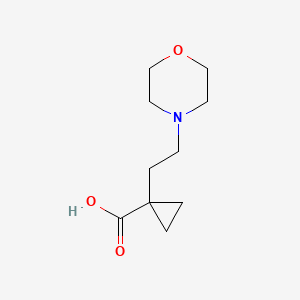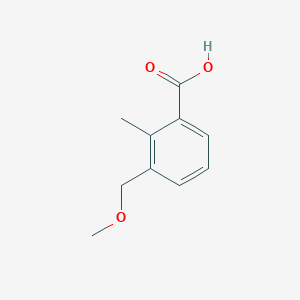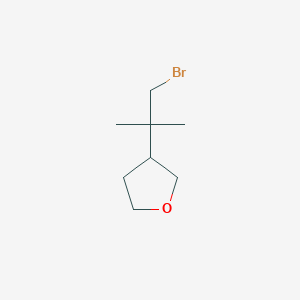
3-(1-Bromo-2-methylpropan-2-yl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromo-2-methylpropan-2-yl)oxolane is a chemical compound with a molecular formula of C8H15BrO. It is a clear, colorless liquid with a molecular weight of 207.1 g/mol . This compound is known for its versatility in various research and industrial applications due to its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-2-methylpropan-2-yl)oxolane typically involves the reaction of 2-methylpropan-2-ol with oxolane in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures high purity and efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Bromo-2-methylpropan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under mild to moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of alcohols or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
3-(1-Bromo-2-methylpropan-2-yl)oxolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3-(1-Bromo-2-methylpropan-2-yl)oxolane involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
1-Bromo-2-methylpropane: A related compound with similar reactivity but different applications.
Uniqueness
3-(1-Bromo-2-methylpropan-2-yl)oxolane is unique due to its specific chemical structure, which combines the properties of both brominated and oxolane compounds. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H15BrO |
|---|---|
Molekulargewicht |
207.11 g/mol |
IUPAC-Name |
3-(1-bromo-2-methylpropan-2-yl)oxolane |
InChI |
InChI=1S/C8H15BrO/c1-8(2,6-9)7-3-4-10-5-7/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
COMCBBKZSYRNDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CBr)C1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
